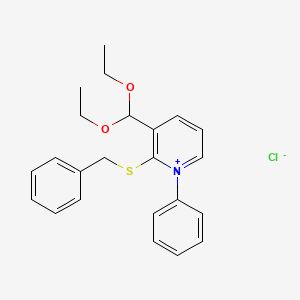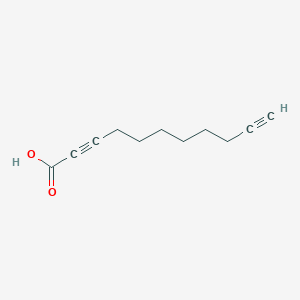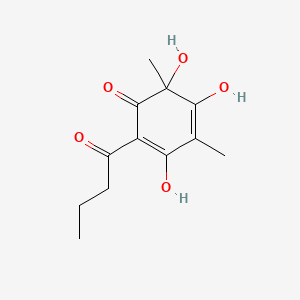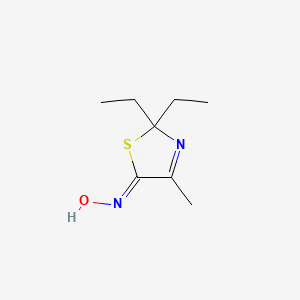
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a diethoxymethyl group, and a phenylpyridinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the diethoxymethyl group is added via an alkylation reaction. The final step involves the formation of the chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinium core can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)pyridine
- 3-(Diethoxymethyl)pyridine
- 1-Phenylpyridinium chloride
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is unique due to the combination of its functional groups. This combination allows for a broader range of chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and diethoxymethyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Propriétés
| 77148-80-2 | |
Formule moléculaire |
C23H26ClNO2S |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-(diethoxymethyl)-1-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2S.ClH/c1-3-25-23(26-4-2)21-16-11-17-24(20-14-9-6-10-15-20)22(21)27-18-19-12-7-5-8-13-19;/h5-17,23H,3-4,18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LWXQZOJEMBSHAP-UHFFFAOYSA-M |
SMILES canonique |
CCOC(C1=C([N+](=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/no-structure.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)



![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
